Ethyl 3-oxopentadecanoate
Overview
Description
Ethyl 3-oxopentadecanoate is an organic compound with the molecular formula C17H32O3 It is a derivative of pentadecanoic acid, featuring an ethyl ester group and a keto group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxopentadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and stringent control of reaction parameters to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The keto group in this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-oxopentadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxopentadecanoate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-oxopentadecanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxotetradecanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-oxooctadecanoate: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both an ethyl ester and a keto group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-oxopentadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-3-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-4-2/h3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQPRSAFCRDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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